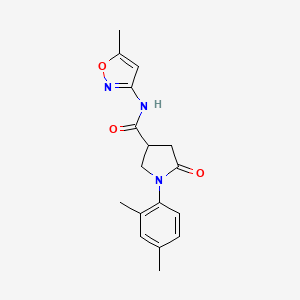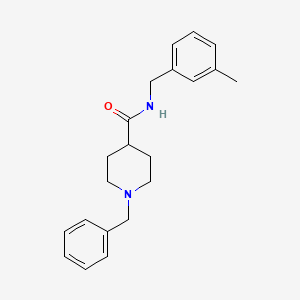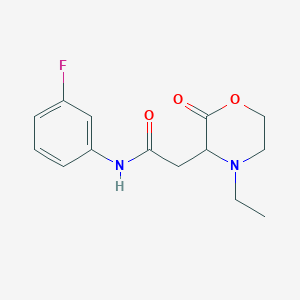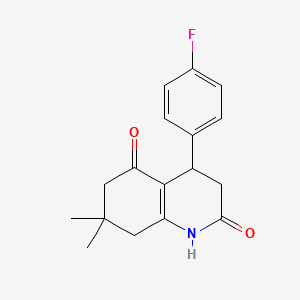
1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism in cells. 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects in cells and organisms. In livestock, 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to increase feed intake and weight gain, possibly through the activation of the AMPK pathway. In cells, 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the NF-κB pathway, leading to a reduction in inflammation and oxidative stress. 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-cancer effects through the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that is easy to synthesize. 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is also soluble in water and organic solvents, making it easy to work with in various experimental setups. However, 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new synthetic methods for 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide that are more efficient and environmentally friendly. Another area of interest is the investigation of 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide's potential as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide and its potential applications in material science.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to improve feed intake, weight gain, and feed conversion efficiency in livestock. In medicine, 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In material science, 1-(3,5-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-5-6-16-15(20)14-12(4)19(18-17-14)13-8-10(2)7-11(3)9-13/h7-9H,5-6H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQRAZKBOFDLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC(=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4436290.png)
![2-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436297.png)


![5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4436316.png)
![9-(6-chloro-1,3-benzodioxol-5-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4436324.png)




![4-[(allylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4436357.png)